(Rac)-Lonafarnib vs. Tipifarnib: Differential Ras Isoform Inhibition Profile Defines Experimental Utility
Direct comparison of FTase IC50 values reveals a quantitatively distinct Ras isoform inhibition profile between Lonafarnib and Tipifarnib [1]. Lonafarnib exhibits 2.7-fold higher potency against K-ras-4B compared to Tipifarnib (IC50 5.2 nM vs. 14 nM, respectively), while Tipifarnib demonstrates superior potency against H-ras (IC50 0.6 nM vs. 1.9 nM for Lonafarnib) . This differential selectivity profile has direct implications for selecting the appropriate inhibitor for specific Ras-driven experimental models [2].
| Evidence Dimension | FTase inhibition potency across Ras isoforms (IC50) |
|---|---|
| Target Compound Data | H-ras: 1.9 nM; K-ras-4B: 5.2 nM; N-ras: 2.8 nM |
| Comparator Or Baseline | Tipifarnib: H-ras: 0.6 nM; K-ras-4B: 14 nM; N-ras: data not consistently reported |
| Quantified Difference | Lonafarnib is 2.7-fold more potent against K-ras-4B (5.2 nM vs. 14 nM); Tipifarnib is 3.2-fold more potent against H-ras (0.6 nM vs. 1.9 nM) |
| Conditions | Cell-free FTase enzymatic assay; recombinant Ras protein substrates |
Why This Matters
Procurement selection hinges on the specific Ras isoform driving the experimental model; K-ras-mutant systems warrant Lonafarnib over Tipifarnib.
- [1] O'Bryan JP, et al. Table 1: Farnesyltransferase Inhibitors in Development. PMC7393484. Tipifarnib IC50 = 7.9 nM; Lonafarnib IC50 = 1.9 nM (H-ras). View Source
- [2] Baines AT, Xu D, Der CJ. Inhibition of Ras for cancer treatment: the search continues. Future Med Chem. 2011;3(14):1787-1808. View Source
